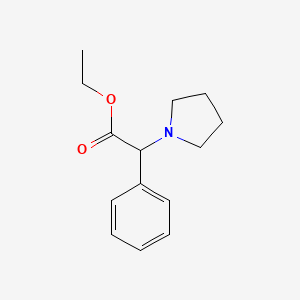

Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate

Descripción

BenchChem offers high-quality Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-phenyl-2-pyrrolidin-1-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-2-17-14(16)13(15-10-6-7-11-15)12-8-4-3-5-9-12/h3-5,8-9,13H,2,6-7,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKVSODCYOELNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393735 | |

| Record name | Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22083-21-2 | |

| Record name | Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate

Introduction

Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate is a small molecule of significant interest within the domains of medicinal chemistry and drug development. Its structural architecture, featuring a chiral center, a tertiary amine embedded within a pyrrolidine ring, a phenyl group, and an ethyl ester moiety, suggests a potential for diverse biological activities. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed, field-proven methodologies for their experimental determination. Given the limited publicly available experimental data for the title compound, this guide also draws comparisons with its close structural analog, Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride, to provide a more complete predictive landscape for researchers.

This document is intended for an audience of researchers, scientists, and drug development professionals. The content is structured to not only present available data but, more critically, to provide the causal reasoning behind experimental choices and to equip the reader with robust protocols for in-house characterization.

Chemical Identity and Structural Analogs

A precise understanding of a compound's identity is the foundation of all subsequent physicochemical and biological investigations.

-

Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate

-

Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride (Structural Analog)

Comparative Physicochemical Properties

The following table summarizes the available and predicted physicochemical properties of Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate and its methyl analog. The absence of experimental data for the ethyl ester underscores the importance of the experimental protocols detailed in the subsequent sections.

| Property | Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate | Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride |

| Molecular Weight ( g/mol ) | 233.31[1] | 255.74[2][4] |

| Physical Form | Data not available | Crystalline solid[4] |

| Melting Point (°C) | Data not available | Data not available |

| Boiling Point (°C) | Data not available | Data not available |

| Solubility | Data not available | Soluble in Ethanol (30 mg/mL), DMF (25 mg/mL), DMSO (25 mg/mL), and PBS (pH 7.2) (10 mg/mL)[4] |

| pKa | Data not available (Predicted basic pKa for the pyrrolidine nitrogen is ~10-11) | Data not available (pKa of the pyrrolidine nitrogen is estimated to be around 10-11)[4] |

| LogP | Data not available | Data not available |

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of key physicochemical properties. The rationale behind the choice of techniques and parameters is explained to ensure robust and reproducible results.

Determination of Melting Point

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. Grind the crystalline sample into a fine powder.

-

Capillary Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.

-

Measurement:

-

For an unknown compound, perform a rapid heating to get an approximate melting range.

-

For a more precise measurement, repeat the determination with a fresh sample, heating at a slower rate (1-2 °C/min) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.

-

Causality and Trustworthiness: This method is a self-validating system as the sharpness of the melting range provides an internal check on the purity of the compound. A broad melting range (>2 °C) often suggests the presence of impurities.

Spectroscopic Analysis

Spectroscopic analysis provides unambiguous structural confirmation and is essential for identity verification.

Workflow for Spectroscopic Analysis

Caption: Workflow for Spectroscopic Analysis.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

-

Protocol:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and analyze the chemical shifts and coupling constants.

-

-

-

¹³C NMR Spectroscopy: Provides information on the number of different types of carbon atoms in the molecule.

-

Protocol:

-

Prepare a more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent).

-

Acquire the spectrum, often requiring a larger number of scans than ¹H NMR.

-

Analyze the chemical shifts of the carbon signals.

-

-

b) Mass Spectrometry (MS)

-

Purpose: To determine the molecular weight and obtain information about the molecular structure from fragmentation patterns.

-

Protocol (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

The accurate mass measurement can be used to determine the elemental composition.

-

-

c) Infrared (IR) Spectroscopy

-

Purpose: To identify the presence of specific functional groups.

-

Protocol (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Acquire the IR spectrum.

-

Identify characteristic absorption bands, such as the C=O stretch of the ester (around 1735 cm⁻¹) and C-N stretching vibrations.

-

-

Determination of Solubility

Solubility is a critical parameter for drug development, influencing bioavailability and formulation.

Methodology: Equilibrium Solubility Measurement (Shake-Flask Method)

-

Preparation: Add an excess amount of the compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

-

Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a calibrated analytical technique such as HPLC-UV.

Workflow for Solubility Determination

Caption: Shake-Flask Method for Solubility.

Determination of pKa

The pKa value is crucial for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a solution of known ionic strength (e.g., 0.15 M KCl).

-

Titration: Titrate the solution with a standardized solution of HCl (if the free base) or NaOH (if a salt) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For more accurate results, use specialized software to analyze the titration curve and determine the pKa.

Conclusion

While experimental data for Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate remains scarce in the public domain, this technical guide provides a robust framework for its comprehensive physicochemical characterization. By leveraging data from its close analog, Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride, and employing the detailed experimental protocols outlined herein, researchers can confidently determine the critical parameters necessary to advance their research and development efforts. The methodologies described are designed to ensure scientific integrity and generate trustworthy, reproducible data, forming a solid foundation for any subsequent biological or pharmaceutical investigations.

References

-

Global Substance Registration System (GSRS). METHYL 2-PHENYL-2-(PYRROLIDIN-1-YL)ACETATE HYDROCHLORIDE [Internet]. [cited 2024 Jan 26]. Available from: [Link]

Sources

The Genesis and Evolution of Substituted Pyrrolidine Acetates: A Technical Guide for Drug Development Professionals

Abstract

The pyrrolidine ring is a cornerstone in medicinal chemistry, serving as a versatile scaffold for a multitude of pharmacologically active agents.[1] This technical guide provides an in-depth exploration of a specific and influential class: the substituted pyrrolidine acetates. From the serendipitous discovery of the first nootropic, piracetam, to the rational design of potent AMPA receptor modulators known as ampakines, this document traces the historical development, synthetic evolution, and mechanistic intricacies of these compounds. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, detailed methodologies, and a forward-looking perspective on this enduring class of neurotherapeutics.

A Fortuitous Beginning: The Dawn of the Racetam Era

The story of substituted pyrrolidine acetates begins not with a targeted drug design campaign, but with a fortuitous discovery in the 1960s. In 1964, at the Belgian pharmaceutical company UCB, Dr. Corneliu E. Giurgea and his team synthesized a compound designated UCB 6215.[2][3] The initial goal was to create a cyclic derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) that could easily cross the blood-brain barrier, with the intended application as a sleep-inducing or calming agent.[2]

However, UCB 6215, later named piracetam , defied these expectations. It exhibited exceedingly low toxicity and a surprising lack of sedative or motor stimulant effects. Most remarkably, it demonstrated an ability to enhance cognitive functions, particularly memory and learning, in preclinical models.[2] This unexpected profile led Giurgea to coin the term "nootropic" (from the Greek noos for "mind" and tropein for "to bend" or "turn") to classify this new category of cognition-enhancing drugs.[4] The defining characteristics of a nootropic were proposed as:

-

Enhancement of learning and memory.

-

Increased resistance of learned behaviors to disruptive conditions like hypoxia.[5]

-

Protection of the brain against physical or chemical injury.

-

Facilitation of interhemispheric transfer of information.

-

A lack of the usual pharmacology of other psychotropic drugs and extremely low toxicity.[5]

The discovery of piracetam (2-oxo-1-pyrrolidine acetamide) marked the genesis of the "racetam" family of drugs and ignited a new field of neuroscience research focused on enhancing cognitive function.[6]

The Racetam Family: A Chronological Progression

Following the discovery of piracetam, research efforts were directed towards synthesizing analogs with improved potency, bioavailability, and a broader spectrum of activity. This led to the development of several key second-generation racetams:

-

Aniracetam (1970s): A fat-soluble analog, aniracetam was developed to improve upon the potency of piracetam.[7] Its primary metabolites include N-anisoyl-GABA, 2-pyrrolidinone, and anisic acid.[8]

-

Oxiracetam (1970s): This water-soluble derivative is noted for being a mild stimulant in addition to its nootropic effects.

-

Pramiracetam (late 1970s): A more potent, fat-soluble derivative, pramiracetam is reported to enhance high-affinity choline uptake in the hippocampus.[9]

-

Phenylpiracetam (1983): Developed in Russia, this analog features a phenyl group attached to the pyrrolidone ring, which significantly increases its potency and confers psychostimulatory effects.[10]

This evolution from a serendipitous finding to a family of compounds with diverse pharmacological profiles illustrates a classic drug development trajectory, driven by the desire to optimize a novel chemical scaffold.

Synthetic Strategies: From Core Scaffold to Functional Acetates

The synthesis of substituted pyrrolidone acetates can be conceptually divided into two key stages: the formation of the core pyrrolidinone ring and the subsequent attachment or concurrent formation of the N-acetamide side chain.

Synthesis of the 2-Pyrrolidinone Core

The 2-pyrrolidinone (or γ-lactam) ring is a common structural motif, and several industrial and laboratory-scale methods exist for its synthesis. A prevalent industrial method involves the liquid-phase ammonolysis of γ-butyrolactone at high temperatures (250-290 °C) and pressures (8.0-16.0 MPa).[11] This reaction proceeds with high conversion and selectivity, typically without a catalyst.[11]

For substituted pyrrolidinones, a common laboratory approach involves the thermal cyclization of substituted 4-aminobutanoic acids.[12]

N-Acetamide Moiety Installation: The Key to Racetam Activity

The defining feature of the racetam class is the N-acetamide group. The primary synthetic route to achieve this involves the N-alkylation of the 2-pyrrolidinone ring.

This protocol describes a common and scalable method for the synthesis of piracetam from 2-pyrrolidinone. The causality behind this two-step process lies in the need to first deprotonate the weakly acidic N-H of the lactam to form a more nucleophilic species, which can then effectively displace a leaving group on the acetate precursor.

Step 1: Formation of the Sodium Salt of 2-Pyrrolidinone

-

Reagents and Equipment: 2-pyrrolidinone, sodium methoxide, a suitable solvent (e.g., toluene), reaction vessel with stirring and inert atmosphere (e.g., nitrogen).

-

Procedure: a. Dissolve 2-pyrrolidinone in the solvent within the reaction vessel under an inert atmosphere. b. Slowly add sodium methoxide to the solution. The sodium methoxide acts as a strong base to deprotonate the 2-pyrrolidinone, forming the sodium salt.[13] c. The reaction is typically stirred at room temperature until the formation of the salt is complete.

Step 2: Condensation with an Acetate Precursor and Amination

-

Reagents and Equipment: Sodium salt of 2-pyrrolidinone from Step 1, ethyl chloroacetate, liquid ammonia, reaction vessel with cooling capabilities.

-

Procedure: a. To the solution containing the sodium salt, add ethyl chloroacetate.[13] The nucleophilic nitrogen of the pyrrolidinone salt displaces the chloride ion in an SN2 reaction, forming ethyl 2-(2-oxopyrrolidin-1-yl)acetate. b. Cool the reaction mixture and introduce liquid ammonia.[13] The ammonia reacts with the ester group in an amidation reaction to form the final product, 2-(2-oxopyrrolidin-1-yl)acetamide (piracetam). c. The product is then typically isolated by crystallization, filtration, and drying.[13]

Caption: Synthetic pathway for Piracetam.

The synthesis of aniracetam (1-(4-methoxybenzoyl)-2-pyrrolidinone) follows a different logic, involving an N-acylation rather than N-alkylation.

Experimental Protocol: Synthesis of Aniracetam

-

Reagents and Equipment: 2-pyrrolidinone, a strong base (e.g., sodium hydride), an inert solvent (e.g., toluene), p-methoxybenzoyl chloride, reaction vessel with stirring and inert atmosphere.

-

Procedure: a. Suspend 2-pyrrolidinone in toluene under a nitrogen atmosphere. b. Add a strong base like sodium hydride to form the sodium salt of 2-pyrrolidinone. c. Slowly add a toluene solution of p-methoxybenzoyl chloride to the reaction mixture, maintaining the temperature below 50°C.[12] d. After the addition is complete, the reaction is typically stirred at a slightly elevated temperature (e.g., 50°C) for a couple of hours to ensure complete reaction.[12] e. The reaction is then quenched with water, and the solid aniracetam product is isolated by filtration, washed, and recrystallized (e.g., from ethanol) to yield the pure product.[12]

Structure-Activity Relationships (SAR) and the Emergence of Ampakines

The development of numerous racetam analogs has allowed for the elucidation of key structure-activity relationships. While comprehensive quantitative SAR (QSAR) studies are complex, several guiding principles have emerged.[14] For nootropic activity, the core 2-oxo-1-pyrrolidine acetamide structure is a critical pharmacophore. However, modifications have led to compounds with distinct profiles.

The most significant evolution from the racetam structure was the development of ampakines . Aniracetam, with its benzoyl group, was found to be a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[10] This discovery shifted the focus of some research from the general "nootropic" concept to a more defined mechanistic target: the AMPA receptor. Ampakines are compounds that enhance the function of AMPA receptors, which mediate the majority of fast excitatory neurotransmission in the brain.[13] They typically work by slowing the deactivation and/or desensitization of the receptor, thereby potentiating the response to the endogenous ligand, glutamate.[15]

This led to the rational design of novel compounds, moving away from the acetamide side chain of racetams to structures like benzoylpiperidines and benzoylpyrrolidines, which are characteristic of many potent ampakines.[11]

| Compound | Class | Key Structural Feature | Primary Proposed Mechanism |

| Piracetam | Racetam | 2-oxo-pyrrolidine acetamide | Broad modulation of ion channels and neurotransmitter systems |

| Aniracetam | Racetam/Ampakine | 1-(p-methoxybenzoyl)-2-pyrrolidinone | Positive allosteric modulator of AMPA receptors[10] |

| Oxiracetam | Racetam | Hydroxyl group on the pyrrolidinone ring | Modulates acetylcholine and glutamate release; AMPA receptor modulator[16] |

| CX-516 | Ampakine | 1-(quinoxalin-6-ylcarbonyl)piperidine | "Low-impact" positive allosteric modulator of AMPA receptors[13] |

| CX-546 | Ampakine | 1-(1,4-benzodioxan-6-ylcarbonyl)piperidine | "High-impact" positive allosteric modulator of AMPA receptors[15][17] |

Mechanisms of Action: From Broad Neuromodulation to Specific Receptor Potentiation

The mechanisms of action for substituted pyrrolidine acetates have been a subject of intense research and debate. It is now understood that different members of this class exert their effects through varied, though sometimes overlapping, pathways.

The Enigmatic Mechanism of Piracetam

Despite decades of research, a single, universally accepted mechanism for piracetam remains elusive.[5] It does not show significant affinity for common neurotransmitter receptors.[5] Instead, it is believed to exert its effects through several integrated actions:

-

Membrane Fluidity: Piracetam is thought to restore cell membrane fluidity, which can improve the function of membrane-bound proteins like receptors and ion channels.

-

Neurotransmitter Modulation: It appears to enhance the function of cholinergic and glutamatergic systems, possibly by increasing receptor density or improving neurotransmitter release.[8]

-

Mitochondrial Function: Piracetam may enhance brain metabolism by improving mitochondrial function and ATP production.

AMPA Receptor Modulation: The Ampakine Pathway

The discovery that aniracetam and its successors modulate AMPA receptors provided a more concrete mechanistic framework.[10] This modulation is allosteric, meaning these compounds bind to a site on the receptor that is different from the glutamate binding site. This binding changes the receptor's conformation, leading to an enhanced response.

Caption: Mechanism of AMPA receptor positive allosteric modulation by Ampakines.

Experimental Protocol: Assessing AMPA Receptor Potentiation

The potentiation of AMPA receptors can be quantified using electrophysiological techniques, such as whole-cell patch-clamp recording from cultured neurons.

-

Cell Culture: Primary cortical or hippocampal neurons are cultured for several days in vitro (DIV).[13]

-

Recording Setup: A neuron is selected for recording. A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane is ruptured to allow electrical access to the cell's interior (whole-cell configuration). The cell is voltage-clamped at a negative potential (e.g., -80 mV).[13]

-

Drug Application: A solution containing glutamate is briefly applied to the neuron, causing an inward current as positive ions flow through the opened AMPA receptor channels.[13]

-

Co-application: A solution containing both glutamate and the test ampakine is applied.

-

Data Analysis: The amplitude and duration of the inward current in the presence of the ampakine are compared to the current elicited by glutamate alone. A significant increase in the steady-state current or a slowing of the current decay indicates positive allosteric modulation.[13]

Therapeutic Applications and Future Directions

The therapeutic landscape for substituted pyrrolidine acetates is diverse, reflecting their varied mechanisms of action.

-

Cognitive Disorders: Piracetam and its analogs have been used for decades in some countries to treat cognitive impairment and dementia, although their efficacy remains a subject of debate, with some meta-analyses showing limited clinical benefit.[[“]][19]

-

Epilepsy: A significant divergence in the racetam family led to the development of levetiracetam and brivaracetam, which are highly effective antiepileptic drugs. Their primary mechanism is distinct from the nootropic racetams, involving binding to the synaptic vesicle protein 2A (SV2A).[10]

-

Neuropsychiatric and Neurodegenerative Diseases: The development of ampakines has opened up potential therapeutic avenues for schizophrenia, depression, ADHD, and Alzheimer's disease by targeting deficient glutamatergic signaling.

The journey from piracetam to modern ampakines demonstrates a powerful paradigm in drug discovery: a serendipitous observation can lead to a novel class of drugs, and subsequent mechanistic understanding can then fuel the rational design of more specific and potent therapeutic agents. The future of this field likely lies in developing modulators with greater receptor subtype selectivity and optimized pharmacokinetic profiles to maximize therapeutic benefit while minimizing potential side effects.

References

-

Arai, A. C., & Kessler, M. (2021). Recovery from AMPA Receptor Potentiation by Ampakines. International Journal of Molecular Sciences, 22(11), 5989. [Link]

-

Fisher, A. (2025). history of the racetams. American Epilepsy Society. [Link]

-

Lee, C. R., & Benfield, P. (2024). Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer's Disease. Cureus, 16(3), e56931. [Link]

-

Li Petri, G., Contino, A., & Purgatorio, R. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1998. [Link]

-

Consensus. (n.d.). what the evidence for racetam and cognitive enhancement. Consensus. [Link]

-

Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180–222. [Link]

-

Carotti, A., Altomare, C., & Casini, G. (1998). Synthesis and nootropic activity of 2-oxo-1-pyrrolidinesulfonic acid derivatives. Il Farmaco, 53(11-12), 708–713. [Link]

-

Wikipedia contributors. (2024). Racetam. Wikipedia. [Link]

-

Eureka | Patsnap. (n.d.). Synthesis method of aniracetam. Eureka | Patsnap. [Link]

-

American Epilepsy Society. (2025). history of the racetams. American Epilepsy Society. [Link]

-

Sci-Hub. (1989). Recent development in 2-pyrrolidinone-containing nootropics. Drug Development Research, 18(3), 177-189. [Link]

-

Wang, Y., Zhang, Y., & Liu, J. (2018). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 23(12), 3195. [Link]

-

Qu, Z., et al. (2021). AMPAkines potentiate the corticostriatal pathway to reduce acute and chronic pain. Molecular Pain, 17, 1744806921998822. [Link]

-

Spignoli, G., & Pepeu, G. (1987). Oxiracetam and aniracetam increase acetylcholine release from the rat hippocampus. ResearchGate. [Link]

-

Perekhoda, L., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ResearchGate. [Link]

-

A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives. (2021). ResearchGate. [Link]

-

Maze Engineers. (2018). Racetams: A Class of Nootropics for Behavior and Cognition. Maze Engineers. [Link]

-

Learning, Memory & the Quest for Nootropia. (n.d.). Neurotransmitter.net. [Link]

-

Wikipedia contributors. (2024). Oxiracetam. Wikipedia. [Link]

-

Arai, A. C., & Lynch, G. (2007). Pharmacology of Ampakine Modulators: From AMPA Receptors to Synapses and Behavior. Current Drug Targets, 8(5), 569-581. [Link]

-

Dale, E. A., et al. (2017). Pattern sensitivity of ampakine-hypoxia interactions for evoking phrenic motor facilitation in anesthetized rat. Journal of Neurophysiology, 117(4), 1547-1558. [Link]

-

Ostrovskaya, R. U., et al. (2014). Chemical structures of piracetam and noopept. The structural similarity... ResearchGate. [Link]

-

Atamanyuk, D., et al. (2024). A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes. PLOS ONE, 19(3), e0299863. [Link]

-

Contino, A., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1998. [Link]

-

Mondadori, C., & Etienne, P. (1990). Do piracetam-like compounds act centrally via peripheral mechanisms? Brain Research, 514(2), 343-345. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Oxiracetam? Patsnap Synapse. [Link]

-

Nootropics Expert. (2025). Aniracetam. Nootropics Expert. [Link]

-

Khan, I., et al. (2023). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry, 14(10), 1934-1954. [Link]

-

Maze Engineers. (2018). Racetams: A Class of Nootropics for Behavior and Cognition. Maze Engineers. [Link]

-

European Monitoring Centre for Drugs and Drug Addiction. (2024). The Dark Side of “Smart Drugs”: Cognitive Enhancement vs. Clinical Concerns. MDPI. [Link]

-

Nakata, K., et al. (2022). Computational Models That Use a Quantitative Structure–Activity Relationship Approach Based on Deep Learning. International Journal of Molecular Sciences, 23(19), 11956. [Link]

-

Pellerin, L., & Magistretti, P. J. (2005). Ampakine CX546 bolsters energetic response of astrocytes: a novel target for cognitive-enhancing drugs acting as alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor modulators. Journal of Neurochemistry, 92(3), 668-677. [Link]

-

Waegemans, T., et al. (2002). Clinical efficacy of piracetam in cognitive impairment: a meta-analysis. Dementia and Geriatric Cognitive Disorders, 13(4), 217-224. [Link]

-

Gualtieri, F., et al. (2002). Design and study of piracetam-like nootropics, controversial members of the problematic class of cognition-enhancing drugs. Current Pharmaceutical Design, 8(2), 125-138. [Link]

Sources

- 1. Designing a Formulation of the Nootropic Drug Aniracetam Using 2-Hydroxypropyl-β-Cyclodextrin Suitable for Parenteral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. history of the racetams. [aesnet.org]

- 4. maze.conductscience.com [maze.conductscience.com]

- 5. Piracetam and other structurally related nootropics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nootropicsexpert.com [nootropicsexpert.com]

- 8. Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Racetam - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis method of aniracetam - Eureka | Patsnap [eureka.patsnap.com]

- 13. Recovery from AMPA Receptor Potentiation by Ampakines [mdpi.com]

- 14. Design and study of piracetam-like nootropics, controversial members of the problematic class of cognition-enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benthamdirect.com [benthamdirect.com]

- 16. researchgate.net [researchgate.net]

- 17. Ampakine CX546 bolsters energetic response of astrocytes: a novel target for cognitive-enhancing drugs acting as alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. consensus.app [consensus.app]

- 19. Clinical efficacy of piracetam in cognitive impairment: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Predicted Bioactivity of Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate

Abstract

This technical guide provides a comprehensive framework for the investigation of Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate, a novel compound with significant therapeutic potential. By leveraging a synergistic approach that combines advanced in silico predictive modeling with robust in vitro validation methodologies, we delineate a strategic pathway for elucidating its bioactivity, mechanism of action, and preliminary safety profile. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols necessary to explore this promising chemical entity. Our central hypothesis, based on structural homology to known psychoactive agents, posits that this compound functions as a monoamine transporter inhibitor. The guide details the necessary computational and experimental workflows to rigorously test this hypothesis, from initial molecular docking studies to definitive cell-based functional assays.

Introduction and Rationale

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds targeting a wide array of physiological systems.[1][2] Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate is a small molecule whose structure bears a notable resemblance to established central nervous system (CNS) stimulants, such as methylphenidate and pyrovalerone. The methyl ester analog, Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate, is classified as an analytical reference standard structurally akin to known stimulants.[3] Furthermore, various analogs of pyrovalerone are recognized as potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET).[4]

This structural analogy provides a compelling rationale for investigating Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate as a potential modulator of monoamine transporters, which are critical targets in the treatment of neuropsychiatric disorders. Predicting the biological activity of novel compounds through computational methods is a cornerstone of modern drug discovery, enabling the efficient allocation of resources by prioritizing candidates with the highest likelihood of therapeutic success.[5][6]

This guide outlines a systematic, multi-stage process to:

-

Predict the bioactivity of Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate using established in silico techniques.

-

Propose a primary mechanism of action based on these predictions.

-

Provide detailed, field-proven experimental protocols for the in vitro validation of the computational hypotheses.

Compound Profile and Physicochemical Characteristics

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic behavior and "drug-likeness".

Synthesis Pathway

The synthesis of the target compound can be achieved via nucleophilic substitution. A plausible and efficient method involves the reaction of pyrrolidine with ethyl bromoacetate.[7] Specifically, ethyl bromoacetate is added dropwise to a cooled solution of pyrrolidine in a suitable aprotic solvent like tetrahydrofuran (THF).[7] The resulting pyrrolidinium bromide byproduct is precipitated and removed by filtration, yielding the desired product.[7] This well-established methodology is adapted from procedures for related pyrrolidinyl esters.[8]

Predicted Physicochemical Properties

The following table summarizes key physicochemical properties predicted using computational algorithms (e.g., SwissADME, ChemDraw). These parameters are critical for assessing oral bioavailability and general drug-like character.

| Property | Predicted Value | Significance |

| Molecular Formula | C₁₄H₁₉NO₂ | Defines the elemental composition. |

| Molecular Weight | 233.31 g/mol | Within the typical range for small molecule drugs. |

| LogP (o/w) | 2.5 - 3.0 | Indicates good lipid solubility for membrane permeation. |

| Topological Polar Surface Area (TPSA) | 29.54 Ų | Suggests good potential for blood-brain barrier penetration. |

| Hydrogen Bond Donors | 0 | Affects solubility and membrane permeability. |

| Hydrogen Bond Acceptors | 3 | Affects solubility and target binding. |

| Rotatable Bonds | 4 | Indicates a degree of conformational flexibility. |

In Silico Bioactivity Prediction: A Multi-faceted Approach

Our predictive workflow integrates multiple computational techniques to build a robust hypothesis regarding the compound's biological targets and activity.[9] This multi-pronged strategy enhances the confidence of our predictions before committing to resource-intensive experimental work.

Caption: The integrated workflow for in silico bioactivity prediction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. While building a novel QSAR model is beyond the scope of this guide, a researcher would typically follow this process:

-

Data Collection: Assemble a dataset of compounds structurally related to Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate with known binding affinities (IC50 or Ki values) for DAT, NET, and SERT.

-

Descriptor Calculation: Compute molecular descriptors (e.g., electronic, steric, hydrophobic) for all compounds.

-

Model Building: Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to create a model that links the descriptors to the biological activity.

-

Model Validation: Rigorously validate the model's predictive power using internal (cross-validation) and external test sets.

-

Activity Prediction: Use the validated model to predict the activity of the target compound.

This approach helps prioritize which targets are most likely to be modulated by the compound.[5][6]

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand within the active site of a target protein.[10] It is a powerful tool for understanding interactions at an atomic level.[11]

Target Selection Rationale: Based on the structural similarity to pyrovalerone analogs and methylphenidate, the primary therapeutic targets selected for docking are the human monoamine transporters:

-

Dopamine Transporter (DAT)

-

Norepinephrine Transporter (NET)

-

Serotonin Transporter (SERT)

Protocol: Molecular Docking using AutoDock Vina

This protocol provides a generalized workflow. Specific parameters may need optimization.

-

Protein Preparation: a. Obtain the 3D crystal structure of the target transporter (e.g., DAT, PDB ID: 4XP1) from the Protein Data Bank. b. Using molecular modeling software (e.g., AutoDock Tools), remove water molecules and co-crystallized ligands. c. Add polar hydrogens and assign Kollman charges to the protein. d. Save the prepared protein in the required PDBQT format.[9]

-

Ligand Preparation: a. Generate a 3D structure of Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate and perform energy minimization using a chemistry software package. b. Using AutoDock Tools, assign Gasteiger charges and define the rotatable bonds. c. Save the prepared ligand in PDBQT format.[9]

-

Grid Box Definition: a. Define the docking search space by creating a grid box centered on the known substrate-binding site of the transporter. The dimensions should be sufficient to accommodate the ligand in various orientations.

-

Docking Simulation: a. Execute AutoDock Vina, providing the prepared protein, ligand, and grid configuration files as input. The software will perform a conformational search to find the best binding poses.[12]

-

Results Analysis: a. Analyze the output file, which ranks the poses by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is considered the most favorable.[9] b. Visualize the top-ranked protein-ligand complex using software like PyMOL or Discovery Studio to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic interactions).[9]

Predicted Docking Results (Illustrative)

| Target | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| DAT | -9.8 | Hydrogen bond with Asp79; Pi-stacking with Phe320; Hydrophobic interactions in the binding pocket. |

| NET | -9.2 | Similar interactions to DAT, with potential hydrogen bonding to Asp75. |

| SERT | -7.1 | Fewer favorable interactions; potential steric hindrance. |

Interpretation: The strong predicted binding affinities for DAT and NET, compared to SERT, suggest that Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate is likely a potent and selective inhibitor of dopamine and norepinephrine reuptake.

Predicted Bioactivity and Mechanism of Action

Based on the consolidated in silico evidence, the primary bioactivity hypothesis is that Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate acts as a dual dopamine-norepinephrine reuptake inhibitor (DNRI).

By blocking DAT and NET, the compound is predicted to increase the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft. This modulation of catecholaminergic neurotransmission is the mechanism underlying the therapeutic effects of many stimulant and antidepressant medications.

Caption: Predicted mechanism: Inhibition of the Dopamine Transporter (DAT).

Experimental Validation Workflow

Computational predictions must be validated through rigorous experimental testing. The following workflow is designed to systematically confirm the predicted bioactivity and assess the compound's safety profile.

Caption: A streamlined workflow for the in vitro validation of bioactivity.

Protocol: Neurotransmitter Transporter Uptake Assay

This assay directly measures the compound's ability to inhibit the uptake of neurotransmitters into cells expressing the target transporters.[13] A fluorescence-based kit provides a high-throughput, non-radioactive alternative to traditional methods.[14][15][16]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound for DAT, NET, and SERT.

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT.

-

96-well or 384-well black, clear-bottom microplates.

-

Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices).

-

Test compound dissolved in DMSO, with serial dilutions prepared.

-

Positive controls (e.g., GBR-12909 for DAT, Desipramine for NET, Fluoxetine for SERT).

-

Hanks' Balanced Salt Solution (HBSS) with HEPES buffer.

Procedure:

-

Cell Plating: Seed the transporter-expressing HEK293 cells into the microplates at a density of 40,000-60,000 cells/well (for 96-well plates). Allow cells to adhere overnight to form a confluent monolayer.[14]

-

Compound Addition: a. Prepare serial dilutions of the test compound and positive controls in HBSS. Include a vehicle control (DMSO only). b. Remove the culture medium from the cells and add the compound dilutions to the appropriate wells.

-

Dye Loading: Add the fluorescent substrate (provided in the assay kit) to all wells. This substrate mimics the natural neurotransmitter.

-

Incubation: Incubate the plate according to the kit manufacturer's instructions (e.g., 30-60 minutes at 37°C). During this time, the fluorescent substrate will be taken up by the transporters into the cells.

-

Fluorescence Measurement: a. Measure the fluorescence intensity using a bottom-read microplate reader. The assay kits typically include a masking dye to quench extracellular fluorescence, ensuring that only the intracellular signal is detected.[15] b. The signal is inversely proportional to the inhibitory activity of the compound.

-

Data Analysis: a. Subtract the background fluorescence (wells with a known potent inhibitor). b. Normalize the data to the vehicle control (0% inhibition) and the positive control (100% inhibition). c. Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the compound's effect on cell viability, providing an initial measure of its therapeutic window.

Objective: To determine the half-maximal cytotoxic concentration (CC50) of the test compound.

Materials:

-

A relevant cell line (e.g., SH-SY5Y human neuroblastoma cells or HepG2 for general toxicity).

-

96-well clear microplates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

Test compound dissolved in DMSO.

Procedure:

-

Cell Plating: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.[17]

-

Compound Treatment: Add serial dilutions of the test compound to the wells. Include vehicle controls (DMSO) and untreated controls. Incubate for a relevant period (e.g., 24 or 48 hours).[17]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: a. Normalize the absorbance values to the untreated controls (100% viability). b. Plot the percentage of cell viability versus the log of the compound concentration and fit the data to determine the CC50 value.

Data Interpretation and Future Directions

The culmination of this workflow will yield two critical sets of data: the potency of the compound as a transporter inhibitor (IC50 values) and its cellular toxicity (CC50 value). The Selectivity Index (SI) , calculated as SI = CC50 / IC50 , is a crucial metric. A high SI value indicates that the compound is effective at its target at concentrations far below those that cause general cellular toxicity, suggesting a favorable therapeutic window.

Should the results validate the in silico predictions—demonstrating potent and selective DAT/NET inhibition with a high SI—the logical next steps in the drug development pipeline would include:

-

Lead Optimization: Synthesizing analogs to improve potency, selectivity, and pharmacokinetic properties.

-

In-depth ADME Studies: Investigating metabolic stability, plasma protein binding, and permeability.

-

In Vivo Efficacy Studies: Assessing the compound's behavioral effects in relevant animal models of depression or ADHD.

-

Preliminary Toxicology Studies: Evaluating safety in animal models.

Conclusion

The systematic approach detailed in this guide, which marries predictive computational modeling with targeted experimental validation, provides a powerful and efficient strategy for characterizing the bioactivity of Ethyl 2-phenyl-2-(pyrrolidin-1-yl)acetate. The strong structural evidence pointing towards CNS activity, specifically as a dopamine and norepinephrine reuptake inhibitor, establishes a clear and testable primary hypothesis. By following the outlined in silico and in vitro protocols, researchers can effectively determine the compound's potency, selectivity, and preliminary safety profile, thereby paving the way for its potential development as a novel therapeutic agent.

References

-

Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC. (2024). PubMed Central. Available at: [Link]

-

Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. (2022). ACS Publications. Available at: [Link]

-

Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Available at: [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI. Available at: [Link]

-

Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PubMed Central. Available at: [Link]

-

In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L. (2021). NCBI. Available at: [Link]

-

Antioxidant Activity of some Pyrrolidin-2-One Derivatives. (2020). ResearchGate. Available at: [Link]

-

A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024). Neovarsity. Available at: [Link]

-

In silico check for bioactivity - Free online platforms?. (2019). ResearchGate. Available at: [Link]

-

In vitro assays for the functional characterization of the dopamine transporter (DAT). (n.d.). PubMed Central. Available at: [Link]

- Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. (n.d.). Google Patents.

-

Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Available at: [Link]

-

Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Available at: [Link]

-

Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. (n.d.). JOCPR. Available at: [Link]

-

A Novel Workflow for In Silico Prediction of Bioactive Peptides. (2024). MDPI. Available at: [Link]

-

Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity. (2019). Protocols.io. Available at: [Link]

-

HADDOCK2.4 shape-restrained protein-small molecule tutorial. (n.d.). Bonvin Lab. Available at: [Link]

-

Neurotransmitter Transporter Uptake Assay Kit. (n.d.). MedicalExpo. Available at: [Link]

-

Insilco QSAR Modeling and Drug Development Process. (2025). ResearchGate. Available at: [Link]

-

CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. (n.d.). DORAS | DCU Research Repository. Available at: [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial. (2020). YouTube. Available at: [Link]

-

Bioactivity predictions and virtual screening using machine learning predictive model. (2024). Taylor & Francis Online. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). SpringerLink. Available at: [Link]

-

Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018). PubMed Central. Available at: [Link]

-

What is the significance of QSAR in drug design?. (2025). Patsnap Synapse. Available at: [Link]

-

Analysis of bioactive components from ethyl acetate and ethanol extract of Mucuna pruriens linn seeds by GC-MS technique. (n.d.). JOCPR. Available at: [Link]

-

Docking (molecular). (n.d.). Wikipedia. Available at: [Link]

-

1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. (n.d.). PubMed Central. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. Available at: [Link]

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neovarsity.org [neovarsity.org]

- 6. What is the significance of QSAR in drug design? [synapse.patsnap.com]

- 7. Synthesis routes of Ethyl 2-(pyrrolidin-1-yl)acetate [benchchem.com]

- 8. Buy Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride | 27594-60-1 [smolecule.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Docking (molecular) - Wikipedia [en.wikipedia.org]

- 11. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. moleculardevices.com [moleculardevices.com]

- 15. moleculardevices.com [moleculardevices.com]

- 16. pdf.medicalexpo.com [pdf.medicalexpo.com]

- 17. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

An In-depth Technical Guide to the Safety and Toxicity of α-Amino Esters for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Nuances of α-Amino Ester Safety

α-Amino esters are a pivotal class of compounds in the landscape of pharmaceutical sciences. As derivatives of the fundamental building blocks of life, amino acids, they are frequently employed as intermediates in peptide synthesis, as chiral synthons, and, increasingly, as prodrugs to enhance the pharmacokinetic properties of therapeutic agents.[1] Their structural similarity to endogenous molecules belies a complex toxicological profile that warrants rigorous investigation. This guide is intended to provide drug development professionals and researchers with a comprehensive understanding of the safety and toxicity considerations associated with α-amino esters. We will delve into the mechanistic underpinnings of their potential toxicity, outline a systematic approach to their safety assessment, and provide actionable protocols for key toxicological assays. Our philosophy is that a proactive and informed approach to safety assessment is not merely a regulatory hurdle but a cornerstone of innovative and responsible drug development.

The Dichotomy of α-Amino Esters: Biological Precursors and Potential Toxicants

The safety profile of α-amino esters is intrinsically linked to their metabolism. The ester linkage is susceptible to enzymatic hydrolysis by esterases, which are ubiquitous in the body, leading to the formation of the parent α-amino acid and the corresponding alcohol.[2][3] While natural α-amino acids are generally recognized as safe (GRAS), the toxicological implications of the alcohol moiety and the rate of hydrolysis are critical determinants of the overall safety profile.[4]

Metabolic Fate: The Hydrolytic Cleavage and Its Consequences

The primary metabolic pathway for α-amino esters is hydrolysis, catalyzed by various esterases present in plasma, liver, and other tissues. The rate of this hydrolysis can vary significantly depending on the structure of both the amino acid and the alcohol component, as well as the stereochemistry of the molecule.

This metabolic activation is often the desired outcome in prodrug design, releasing the active parent drug. However, it also represents a potential toxification pathway. The released alcohol, if it is, for example, methanol or a more complex alcohol, may have its own inherent toxicity. Furthermore, the rapid intracellular release of a high concentration of an amino acid can disrupt cellular homeostasis.

Unraveling the Mechanisms of α-Amino Ester Toxicity

While a comprehensive toxicological database for all α-amino esters is not publicly available, mechanistic studies on specific compounds have provided invaluable insights into their potential for cellular damage. The toxicity is not a uniform characteristic of the class but is rather dependent on the specific structure and the cellular context.

Case Study: The Dichotomous Toxicity of Leucine Methyl Ester and Phenylalanine Methyl Ester

A seminal study on the effects of α-amino acid methyl esters on myeloid cells revealed highly specific and distinct mechanisms of toxicity.[5]

-

L-leucine methyl ester (Leu-OMe) and Glutamic acid dimethyl ester (Glu-(OMe)2) exhibit toxicity towards mononuclear phagocytes, natural killer (NK) cells, and cytotoxic T lymphocytes. Their toxicity is mediated by lysosomal enzymes. Within the lysosome, Leu-OMe is converted to a dipeptide condensation product, Leu-Leu-OMe, by the thiol protease dipeptidyl peptidase I (DPPI). This is followed by the formation of higher molecular weight hydrophobic polymers that disrupt the lysosomal membrane, leading to cell death.[5]

-

Phenylalanine methyl ester (Phe-OMe) , in contrast, exerts its toxic effects through a different pathway. Its toxicity is dependent on serine esterase activity. Intracellular hydrolysis of Phe-OMe by serine esterases leads to the accumulation of high concentrations of the free amino acid phenylalanine, which is trapped within the cell. This intracellular trapping is believed to be the primary driver of its toxicity in susceptible myeloid cells.[5]

These findings underscore a critical principle: the toxicity of an α-amino ester cannot be predicted solely based on the toxicity of its constituent amino acid and alcohol. The metabolic pathway and the nature of the intracellular metabolites are paramount.

Potential for Genotoxicity and Mutagenicity

Generally, peptides and their derivatives are not expected to interact directly with DNA or other chromosomal material and are often considered non-genotoxic.[6] However, this is a generalization and should not preclude a thorough assessment. Certain chemical structures can be "pro-genotoxic," requiring metabolic activation to become genotoxic.[7] For α-amino esters, this could potentially occur if the ester or its metabolites can form reactive intermediates that can adduct to DNA. A standard battery of genotoxicity tests is therefore essential.

A Framework for a Rigorous Safety and Toxicity Assessment

A systematic and tiered approach to the safety assessment of α-amino esters is crucial for identifying potential liabilities early in the drug development process. This framework should encompass in silico, in vitro, and in vivo methodologies.

In Silico Assessment: The Predictive Power of Computational Toxicology

Before embarking on extensive laboratory testing, computational models can provide valuable initial predictions of potential toxicities. Quantitative Structure-Activity Relationship (QSAR) models can be used to predict a range of endpoints, including acute toxicity, mutagenicity, and skin sensitization, based on the chemical structure of the α-amino ester.

In Vitro Toxicity Testing: A Gateway to Mechanistic Understanding

In vitro assays are the cornerstone of modern toxicology, providing a means to assess potential toxicity in a controlled and high-throughput manner while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

3.2.1 Cytotoxicity Assays

Cytotoxicity assays are fundamental for determining the concentration at which a compound causes cell death. The choice of cell line is critical and should be relevant to the intended therapeutic application of the α-amino ester.

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Neutral Red Uptake (NRU) Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[8][9][10]

3.2.2 Genotoxicity Assays

A standard battery of in vitro genotoxicity tests is required by regulatory agencies to assess the mutagenic and clastogenic potential of new chemical entities.

-

Ames Test (Bacterial Reverse Mutation Assay): This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. It detects mutations that cause a reversion to the wild-type phenotype, allowing the bacteria to grow in the absence of the required amino acid.

-

In Vitro Micronucleus Assay: This assay detects both aneugens (which cause chromosome loss) and clastogens (which cause chromosome breakage) by scoring for the presence of micronuclei in the cytoplasm of interphase cells.

-

In Vitro Chromosomal Aberration Assay: This assay identifies agents that cause structural changes in chromosomes.

In Vivo Toxicity Studies: The Whole-System Perspective

In vivo studies are necessary to understand the complex interactions of an α-amino ester within a living organism, including its absorption, distribution, metabolism, and excretion (ADME) properties and its potential for systemic toxicity. These studies should be designed in accordance with international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

3.3.1 Acute Toxicity Studies

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. The primary endpoint is typically the LD50 (the dose that is lethal to 50% of the test animals).[11] These studies are crucial for hazard classification and for guiding dose selection in subsequent studies.

3.3.2 Repeat-Dose Toxicity Studies

Chronic toxicity studies are designed to characterize the toxicological profile of a substance following prolonged and repeated exposure.[12] These studies are essential for determining the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL), which are critical for establishing safe exposure limits for humans.

3.3.3 Reproductive and Developmental Toxicity Studies

If the intended use of the α-amino ester could result in exposure to women of childbearing potential, reproductive and developmental toxicity studies are required. These studies are designed to identify any adverse effects on fertility, pregnancy, and fetal development.[1][13][14]

The Critical Role of Impurities

The safety of an α-amino ester is not solely determined by the molecule itself but also by the presence of impurities. The synthesis of α-amino esters can result in a variety of impurities, including residual starting materials (unreacted amino acids, alcohols), reagents, and by-products of side reactions.[6][15][16][17][18][19]

Common Impurities and Their Potential for Toxicity

-

Unreacted α-Amino Acids: While generally safe, high concentrations of specific amino acids can be problematic.[20]

-

Residual Alcohols: The toxicity of the alcohol used in the esterification is a key consideration.

-

Diastereomeric and Enantiomeric Impurities: The presence of unwanted stereoisomers can have significantly different pharmacological and toxicological profiles.[21]

-

By-products from Synthesis: Depending on the synthetic route, various by-products may be formed.[22][23]

Regulatory Perspective on Impurities

Regulatory bodies such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have established strict guidelines for the qualification and control of impurities in new drug substances. The ICH Q3A(R2) guideline provides a framework for identifying, reporting, and qualifying impurities.

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for key in vitro toxicity assays. These protocols are intended as a starting point and should be optimized and validated for the specific α-amino ester being tested.

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

Objective: To determine the concentration of an α-amino ester that reduces the viability of a cultured cell line by 50% (IC50).

Materials:

-

Cell line of interest (e.g., HepG2 for liver toxicity, A549 for lung toxicity)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microplates

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

-

Compound Treatment: Prepare a serial dilution of the α-amino ester in complete cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Formazan Formation: Incubate the plate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.

Protocol: In Vitro Genotoxicity Assessment using the Ames Test (Plate Incorporation Method)

Objective: To assess the mutagenic potential of an α-amino ester by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

-

Top agar (0.6% agar, 0.5% NaCl)

-

Minimal glucose agar plates

-

S9 metabolic activation system (from induced rat liver)

-

Test compound solution

-

Positive controls (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98)

-

Negative/vehicle control

Procedure:

-

Preparation: Melt the top agar and maintain it at 45°C.

-

Exposure: In a sterile tube, add the test compound solution, the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer (for no activation).

-

Plating: Vortex the mixture and pour it onto a minimal glucose agar plate. Quickly tilt and rotate the plate to ensure even distribution of the top agar.

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: Compare the number of revertant colonies on the test plates to the number on the negative control plates. A significant and dose-dependent increase in the number of revertants (typically a 2-fold or greater increase over the background) is considered a positive result.

Visualizing Key Concepts

Diagram: Metabolic Pathway of α-Amino Esters

Caption: A streamlined workflow for assessing the in vitro cytotoxicity of α-amino esters.

Conclusion: A Call for a Proactive and Mechanistic Approach

The safety and toxicity assessment of α-amino esters is a multifaceted endeavor that requires a deep understanding of their chemistry, metabolism, and potential interactions with biological systems. While the parent amino acids are generally benign, the ester functionality introduces a layer of complexity that necessitates a thorough and case-by-case evaluation. A robust safety assessment program, integrating in silico, in vitro, and in vivo approaches, is not only a regulatory requirement but also a scientific imperative. By elucidating the mechanisms of toxicity and identifying potential liabilities early in the development process, researchers can de-risk their programs, optimize their lead candidates, and ultimately contribute to the development of safer and more effective medicines. The path forward lies in a continued commitment to rigorous science, a proactive stance on safety, and a nuanced understanding of this versatile and valuable class of molecules.

References

- Thiele, D. L., & Lipsky, P. E. (1992). Spectrum of toxicities of amino acid methyl esters for myeloid cells is determined by distinct metabolic pathways. Journal of Immunology, 148(5), 1530–1537.

- Burnett, C. L., et al. (2017). Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics. International Journal of Toxicology, 36(5_suppl), 5S-23S.

- Cosmetic Ingredient Review. (2012). Safety Assessment of α-Amino Acids as Used in Cosmetics.

-

Organic Chemistry Portal. Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Available at: [Link]

-

U.S. Environmental Protection Agency. (2018). Lethal Dosage (LD50) Values. Available at: [Link]

- Guerra-García, A., et al. (2024). Ecotoxicological Aspects of Hair Dyes: A Review. Toxics, 12(3), 183.

- Savi, D. C., et al. (2023). The Beneficial Effects of Marine Plant-Derived Compounds on the Musculoskeletal System. Marine Drugs, 21(7), 398.

-

Wikipedia. Creatine. Available at: [Link]

- Chemistry LibreTexts. (2020). 25.4: Synthesis of Amino Acids.

- DergiPark. (2023). In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake.

- ACS Publications. (2022).

- National Institutes of Health. (2022).

- PubMed. (1997). Enzymatic resolution of amino acids via ester hydrolysis.

- National Institutes of Health. (2022).

- Cosmetic Ingredient Review. (2013). Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics.

- National Institutes of Health. (2022).

- PubMed. (2024).

- ResearchGate. (2025). In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake.

- Regulations.gov. (1981). "Chronic Toxicity Studies".

- ResearchGate. (2025).

- ResearchGate. (2025).

- National Institutes of Health. (2023). Considerations for the genotoxicity assessment of middle size peptide drugs containing non-canonical amino acid residues.

- National Institutes of Health. (2015). Amino Acids in the Development of Prodrugs.

- National Institutes of Health. (2022). Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion.

- Google Patents. (2010).

- MDPI. (2022).

- National Institutes of Health. Introduction - NTP Technical Report on the Toxicity Studies of α-Pinene (CASRN 80-56-8)

- FAO AGRIS. (1996). Comparative subchronic and chronic dietary toxicity studies on 2,4-dichlorophenoxyacetic acid, amine, and ester in the dog.

- National Institutes of Health. (2014). The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro.

- ResearchGate. (2012).

- PubMed. (2022).

- MDPI. (2006). A Convenient Synthesis of Amino Acid Methyl Esters.

- ResearchGate. (2011). Synthesis of α-amino esters 1b-al via α-hydroxyimino esters 2a-al.

- MDPI. (2021).

- Beilstein Journals. (2017).

- Regulations.gov. (2016). Aliphatic Esters.

- Sigma-Aldrich. In Vitro Toxicology Assay Kit, Neutral Red based (TOX4) - Bulletin.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cir-safety.org [cir-safety.org]

- 5. Spectrum of toxicities of amino acid methyl esters for myeloid cells is determined by distinct metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Toxic Metabolites and Inborn Errors of Amino Acid Metabolism: What One Informs about the Other - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. EPA - Ag 101, Lethal Dosage (LD50) Values [p2infohouse.org]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. Reproductive & developmental toxicity of quaternary ammonium compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reproductive and developmental toxicity of α-terpineol in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. BJOC - One-pot synthesis of enantiomerically pure N-protected allylic amines from N-protected α-amino esters [beilstein-journals.org]

- 20. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

Asymmetric Synthesis Empowered by Pyrrolidine-Based Organocatalysts: A Detailed Guide for Researchers

In the landscape of modern organic synthesis, the quest for elegant and efficient methods to construct chiral molecules remains a paramount objective, particularly within the pharmaceutical and life sciences industries.[1] Asymmetric organocatalysis has emerged as a powerful third pillar alongside biocatalysis and metal catalysis, offering a greener and often more accessible approach to enantioselective transformations.[2][3] At the heart of this revolution are pyrrolidine-based organocatalysts, small organic molecules that have demonstrated remarkable efficacy in a wide array of asymmetric reactions.[4][5]

This guide provides a comprehensive overview of the application of pyrrolidine-based organocatalysts in asymmetric synthesis, with a focus on practical protocols and the underlying scientific principles that govern their reactivity and selectivity. It is designed to be a valuable resource for researchers, scientists, and drug development professionals seeking to leverage these powerful catalytic systems in their work.

The Power of Pyrrolidine: A Tale of Two Mechanisms

The versatility of pyrrolidine-based organocatalysts stems from their ability to operate through two primary catalytic cycles: enamine catalysis and iminium ion catalysis . This dual-mode activation allows for the asymmetric functionalization of a broad range of carbonyl compounds.

Enamine Catalysis: Activating the Nucleophile

In enamine catalysis, the chiral pyrrolidine catalyst reacts with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, and subsequent hydrolysis regenerates the catalyst and furnishes the chiral product. The stereochemistry of the newly formed bond is dictated by the chiral environment created by the catalyst.[6]

Iminium Ion Catalysis: Activating the Electrophile

Conversely, in iminium ion catalysis, the pyrrolidine catalyst reacts with an α,β-unsaturated carbonyl compound to form a transient iminium ion. This activation lowers the LUMO of the carbonyl compound, rendering it more susceptible to nucleophilic attack at the β-position. The chiral catalyst effectively shields one face of the molecule, directing the incoming nucleophile to the other face and thus controlling the stereochemical outcome.

Key Pyrrolidine-Based Organocatalysts: A Comparative Overview

While numerous pyrrolidine-based catalysts have been developed, two classes have proven to be particularly robust and widely applicable: L-proline and its derivatives, and diarylprolinol silyl ethers.

| Catalyst Class | Key Features | Advantages | Disadvantages |

| L-Proline & Derivatives | Natural amino acid, readily available, bifunctional (amine and carboxylic acid).[4] | Inexpensive, environmentally benign, robust, available in both enantiomeric forms.[7] | Often requires high catalyst loading (20-30 mol%), limited solubility in many organic solvents.[8] |

| Diarylprolinol Silyl Ethers | Modified prolinol structure with a bulky silyl ether group.[5][9] | High catalytic activity, excellent enantioselectivities, good solubility in organic solvents, lower catalyst loadings possible.[10][11] | More expensive to synthesize or purchase compared to L-proline. |

Core Applications: Detailed Protocols and Mechanistic Insights